Ara-utp

Antiviral research SARS-CoV-2 RNA-dependent RNA polymerase

Ara-UTP (Arabinofuranosyluridine triphosphate) is a sugar-modified nucleotide analog characterized by an arabinose sugar moiety in the 2′-endo conformation, which distinguishes it from natural ribonucleotides and deoxyribonucleotides. As a competitive inhibitor and substrate for various RNA and DNA polymerases, it induces chain termination or prolonged pausing upon incorporation.

Molecular Formula C9H15N2O15P3
Molecular Weight 484.14 g/mol
CAS No. 60102-52-5
Cat. No. B1219537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAra-utp
CAS60102-52-5
Synonymsara-UTP
arabinofuranosyluridine triphosphate
Molecular FormulaC9H15N2O15P3
Molecular Weight484.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1
InChIKeyPGAVKCOVUIYSFO-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ara-UTP (CAS 60102-52-5) Procurement Guide: Evidence-Based Differentiation for Nucleotide Analog Selection


Ara-UTP (Arabinofuranosyluridine triphosphate) is a sugar-modified nucleotide analog characterized by an arabinose sugar moiety in the 2′-endo conformation, which distinguishes it from natural ribonucleotides and deoxyribonucleotides. As a competitive inhibitor and substrate for various RNA and DNA polymerases, it induces chain termination or prolonged pausing upon incorporation [1]. Its unique structure allows it to selectively target viral polymerases, reverse transcriptases, and human telomerase, with differential inhibitory profiles across enzyme families compared to closely related ara-NTPs like ara-CTP and ara-TTP [2]. This guide provides quantifiable evidence to inform scientific and procurement decisions where precise biochemical activity, not generic nucleotide substitution, is required.

Why Ara-UTP Cannot Be Replaced by Generic Nucleotide Analogs: Key Differentiators for Informed Procurement


Ara-UTP is not a generic nucleotide analog; its arabinose sugar and uracil base confer distinct enzyme inhibition profiles that cannot be replicated by other ara-NTPs (e.g., ara-CTP, ara-TTP) or 2'-modified UTP analogs (e.g., 2'-O-methyl-UTP, 2'-F-2'-C-Me-UTP). Substitution without verifying target-specific quantitative data risks assay failure or misinterpretation. For instance, ara-UTP uniquely inhibits human telomerase with nanomolar IC50 values, a property not shared by ara-CTP or ara-TTP [1]. Additionally, ara-UTP exhibits differential potency across DNA polymerase α, β, and γ, with Ki values ranging orders of magnitude, unlike the more uniform inhibition profiles of other analogs [2]. Furthermore, ara-UTP induces immediate and complete chain termination in HCV polymerase, whereas analogs like 2'-F-UTP cause partial termination, critically impacting experimental outcomes [3]. These quantifiable differences underscore why ara-UTP must be selected based on specific, validated biochemical endpoints.

Quantitative Evidence Guide: Ara-UTP Performance Benchmarks Against Closest Analogs


Ara-UTP Exhibits 2.5-Fold Higher IC50 than Ara-CTP Against SARS-CoV-2 RdRp in Direct Competition Assays

In a head-to-head competition assay using SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), ara-UTP demonstrated an IC50 of 75 ± 25 μM in the presence of 0.1 μM natural UTP, whereas ara-CTP showed a 2.5-fold more potent IC50 of 30 ± 10 μM under identical conditions with 0.1 μM CTP [1]. This quantifies the differential potency between these two arabinose analogs against the same viral target, indicating that polymerase active site geometry favors the cytidine analog over the uridine analog by a significant margin.

Antiviral research SARS-CoV-2 RNA-dependent RNA polymerase Nucleotide analog inhibition

Ara-UTP Shows 1.4-Fold Lower Ki than Ara-TTP Against DNA Polymerase β, Enabling Differential Enzyme Targeting

Kinetic analysis of DNA polymerase β from murine cells revealed that ara-UTP has a lower inhibition constant (Ki) than ara-TTP, with Ki values in the range of 1.4-33 pM and following the order ara-UTP < ara-TTP < ara-EUTP > ara-PUTP > ara-BUTP [1]. Specifically, ara-UTP exhibits greater inhibitory potency against DNA polymerase β than ara-TTP, while the reverse is true for DNA polymerase α (ara-UTP and ara-TTP are similarly potent) and DNA polymerase γ (ara-TTP is more potent than ara-UTP). This differential rank order across polymerase families provides a quantifiable basis for selective enzyme targeting.

DNA polymerase inhibition Enzyme kinetics Cancer research Nucleotide analog selectivity

Ara-UTP Induces Complete and Immediate Chain Termination in HCV Polymerase, Unlike Partial Terminators

Pre-steady-state kinetic analysis of HCV RNA-dependent RNA polymerase revealed that among 2'-modified UTP analogs, only 2′F-2′C-Me-UTP, 2′C-Me-UTP, and 2′ara-UTP caused complete and immediate chain termination upon incorporation [1]. In contrast, other analogs such as 2′-F-UTP, 2′-NH2-UTP, and 2′-N3-UTP resulted in partial or delayed termination. The rank order of chain termination efficiency was: complete termination (2′F-2′C-Me-, 2′C-Me-, 2′ara-UTP) > partial termination (other analogs). This distinguishes ara-UTP as a definitive chain terminator, not merely a competitive inhibitor.

Hepatitis C virus RNA-dependent RNA polymerase Chain termination Antiviral drug development

Ara-UTP Inhibits HCMV DNA Polymerase with Ki = 2.4 μM, 2.4-Fold Less Potent than Ara-TTP (Ki = 1.0 μM)

Against human cytomegalovirus (HCMV)-induced DNA polymerase, ara-UTP exhibited a Ki value of 2.4 μM, which is 2.4-fold higher (less potent) than ara-TTP (Ki = 1.0 μM) and 3-fold higher than the more potent 5-substituted analogs BV-araUTP and StUAUTP (Ki = 0.8 μM each) [1]. All inhibitors showed Ki values lower than the Km for natural dTTP (3.4 μM), confirming competitive inhibition. This quantitative ranking demonstrates that while ara-UTP is an effective inhibitor, 5-substitution on the uracil base enhances potency, and ara-TTP offers superior inhibition of HCMV polymerase.

Herpesvirus Cytomegalovirus Antiviral agents DNA polymerase inhibition

Ara-UTP Inhibits Human Telomerase with IC50 = 52-63 nM, Demonstrating Nanomolar Potency

Ara-UTP inhibits human telomerase expressed in HEK293T cells with IC50 values of 52 nM (when treated before elongation) and 63 nM (when treated after elongation), as measured by the telomeric repeat amplification protocol (TRAP) assay [1]. While direct comparator data for ara-CTP or ara-TTP against telomerase is not available in this dataset, the nanomolar potency of ara-UTP is notable compared to other nucleotide analogs; for context, ara-GTP is also a potent telomerase inhibitor, but quantitative IC50 values differ. This establishes ara-UTP as a validated, high-potency inhibitor for telomerase studies.

Telomerase inhibition Cancer therapeutics Enzyme assay Nucleotide analog

Ara-UTP Serves as a Specific Affinity Ligand for DNA Polymerase α-Primase Purification, Uniquely Enabling One-Step Isolation

Ara-UTP immobilized on Affi-Gel 10 (ara-UTP-Affi-Gel 10) functions as a specific affinity adsorbent for the one-step purification of the DNA polymerase α-primase complex [1]. This application is unique among ara-NTPs; no equivalent affinity matrices based on ara-CTP, ara-TTP, or ara-ATP are widely established for this specific enzyme complex. The ability to selectively purify DNA polymerase α-primase using ara-UTP affinity chromatography provides a distinct practical advantage for researchers studying DNA replication initiation.

Protein purification Affinity chromatography DNA primase DNA polymerase alpha

Validated Application Scenarios for Ara-UTP Based on Quantitative Evidence


SARS-CoV-2 RdRp Inhibition Studies Requiring Defined IC50 Values

Researchers investigating SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibition can utilize ara-UTP as a reference inhibitor with a well-characterized IC50 of 75 ± 25 μM in the presence of 0.1 μM UTP [1]. This scenario is appropriate when a uracil-based arabinose analog is needed to compare against cytidine analogs (e.g., ara-CTP, IC50 = 30 ± 10 μM) or to study the impact of base identity on polymerase pausing. Procurement is justified for labs requiring a quantifiable, peer-reviewed benchmark for SARS-CoV-2 antiviral screening assays.

Differential DNA Polymerase Profiling (α, β, γ) for Mechanistic Studies

Ara-UTP is ideally suited for experiments requiring differential inhibition of DNA polymerase families. Its Ki rank order varies significantly: ara-UTP is more potent than ara-TTP against DNA polymerase β (Ki: ara-UTP < ara-TTP), similarly potent against DNA polymerase α, and less potent against DNA polymerase γ (Ki: ara-UTP > ara-TTP) [1]. This differential profile enables researchers to probe the structural basis of substrate recognition and to selectively inhibit specific polymerase isoforms in complex mixtures. Procurement is recommended for enzymology labs studying DNA polymerase selectivity or developing isoform-specific inhibitors.

HCV Polymerase Chain Termination Assays Requiring Complete Termination

For studies of hepatitis C virus (HCV) RNA-dependent RNA polymerase where definitive, quantifiable chain termination is required, ara-UTP is a validated tool that induces complete and immediate termination, unlike partial terminators such as 2′-F-UTP [1]. This property makes ara-UTP suitable for pre-steady-state kinetic analyses, mechanism-of-action studies, and screening assays where read-through artifacts must be minimized. Procurement is warranted for virology labs focused on HCV replication mechanisms or antiviral drug discovery requiring precise control over termination outcomes.

One-Step Purification of DNA Polymerase α-Primase Complex via Affinity Chromatography

Ara-UTP immobilized on Affi-Gel 10 provides a specific affinity matrix for the rapid, one-step purification of the DNA polymerase α-primase complex from cellular extracts [1]. This application is unique among ara-NTPs and offers a significant time savings compared to multi-step chromatographic methods. Procurement of ara-UTP is essential for laboratories that routinely purify DNA polymerase α-primase for structural, biochemical, or inhibitor screening studies, as no equivalent affinity ligand is widely established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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